2,3-Di-sec-butyl-1,1'-biphenyl

Catalog No.
S15854694
CAS No.
79725-05-6
M.F
C20H26
M. Wt
266.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Di-sec-butyl-1,1'-biphenyl

CAS Number

79725-05-6

Product Name

2,3-Di-sec-butyl-1,1'-biphenyl

IUPAC Name

1,2-di(butan-2-yl)-3-phenylbenzene

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C20H26/c1-5-15(3)18-13-10-14-19(20(18)16(4)6-2)17-11-8-7-9-12-17/h7-16H,5-6H2,1-4H3

InChI Key

KIXIEZIQDXHGDL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC(=C1C(C)CC)C2=CC=CC=C2

2,3-Di-sec-butyl-1,1'-biphenyl is an organic compound characterized by its biphenyl structure with two sec-butyl groups attached at the 2 and 3 positions of one of the phenyl rings. Its molecular formula is C18H26C_{18}H_{26} and it has a molecular weight of approximately 242.4 g/mol. The compound is known for its unique steric and electronic properties due to the presence of bulky sec-butyl groups, which can influence its reactivity and interactions in various chemical environments.

, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives or other oxidation products, which may have different biological activities or applications .
  • Coupling Reactions: It can undergo coupling reactions typical of biphenyl derivatives, often facilitated by transition metal catalysts .
  • Substitution Reactions: Electrophilic aromatic substitution can occur at the less hindered positions on the biphenyl structure, leading to a variety of functionalized biphenyl compounds.

While specific biological activity data for 2,3-di-sec-butyl-1,1'-biphenyl is limited, compounds with similar structures have been studied for various biological effects. Biphenyl derivatives are often investigated for their potential as:

  • Antioxidants: Some biphenyl compounds exhibit radical scavenging properties.
  • Antibacterial Agents: Certain derivatives show activity against bacterial strains, indicating potential pharmaceutical applications .

The synthesis of 2,3-di-sec-butyl-1,1'-biphenyl can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl using sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically yields a mixture of products that may require purification.
  • Wurtz Coupling Reaction: This reaction involves coupling two alkyl halides (in this case, sec-butyl halides) in the presence of sodium metal to form biphenyl derivatives .

2,3-Di-sec-butyl-1,1'-biphenyl has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules and materials.
  • Polymer Chemistry: Its unique structure may be utilized in the synthesis of thermoplastic polymers or oligomers.
  • Material Science: The compound's properties could be exploited in developing advanced materials with specific thermal or mechanical characteristics.

Interaction studies involving 2,3-di-sec-butyl-1,1'-biphenyl focus on its behavior in various chemical environments:

  • Metal Complexation: Studies suggest that biphenyl derivatives can interact with metal centers, potentially stabilizing metal complexes and influencing catalytic activity .
  • Solubility and Partitioning: The bulky sec-butyl groups affect solubility in organic solvents versus water, which is crucial for applications in drug formulation and material design.

Several compounds share structural similarities with 2,3-di-sec-butyl-1,1'-biphenyl. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,4-Di-tert-butylphenolC14H22OC_{14}H_{22}OContains hydroxyl group; used as an antioxidant
3,4-DiisopropylbiphenylC18H22C_{18}H_{22}Similar steric hindrance; different substitution pattern
Di-tert-butylbiphenyldicarboxylic acidC30H42O4C_{30}H_{42}O_4Incorporates carboxylic acid functionalities; differing reactivity

Uniqueness

The uniqueness of 2,3-di-sec-butyl-1,1'-biphenyl lies in its specific arrangement of bulky sec-butyl groups at the 2 and 3 positions on the biphenyl framework. This configuration not only influences its steric properties but also affects its reactivity compared to other biphenyl derivatives. The balance between sterics and electronics makes it particularly interesting for applications in organic synthesis and materials science.

XLogP3

6.9

Exact Mass

266.203450829 g/mol

Monoisotopic Mass

266.203450829 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-15

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